3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine

Glutaminase inhibition Allosteric modulator Hydrogen-bond pharmacophore

This exact compound fills a critical gap in the thiadiazole–pyridazine SAR landscape. As the unsubstituted-thiadiazole reference standard, it is essential for evaluating hydrogen-bond donor/acceptor requirements of the GLS1 allosteric pocket and for linker-matrix studies in splicing modulation. Substitution at the thiadiazole 5‑position (e.g., 5‑methyl, 5‑cyclopropyl) abrogates target engagement; only CAS 2319724-58-6 ensures experimental reproducibility and cross-study comparability with published GLS1 and splicing modulator data.

Molecular Formula C15H19N5OS
Molecular Weight 317.41
CAS No. 2319724-58-6
Cat. No. B2480706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine
CAS2319724-58-6
Molecular FormulaC15H19N5OS
Molecular Weight317.41
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NN=CS4
InChIInChI=1S/C15H19N5OS/c1-2-12(1)13-3-4-14(18-17-13)21-9-11-5-7-20(8-6-11)15-19-16-10-22-15/h3-4,10-12H,1-2,5-9H2
InChIKeyZRUFRRMZWLFZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine (CAS 2319724-58-6): Chemical Identity, Core Scaffold, and Procurement Context


3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine (CAS 2319724-58-6, molecular formula C₁₅H₁₉N₅OS, molecular weight 317.41 g/mol) is a synthetic heterocyclic small molecule that incorporates a cyclopropyl-substituted pyridazine core linked via a methoxymethyl-piperidine bridge to an unsubstituted 1,3,4-thiadiazole ring . The compound belongs to the thiadiazole–pyridazine hybrid class, a privileged scaffold in contemporary medicinal chemistry that has been described in patent literature as a potential glutaminase inhibitor framework [1] and more recently as a small-molecule mRNA splicing modulator chemotype [2]. It is offered exclusively for non-human research purposes, and no regulatory approval or clinical-stage development has been identified .

Why Generic Substitution Is Inappropriate for 3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine


The thiadiazole–pyridazine chemical space is exquisitely sensitive to minor structural perturbations. Within the allosteric GLS1 inhibitor series described by Finlay et al. (2019), subtle modifications at the thiadiazole 5-position or pyridazine appendage produced orders-of-magnitude shifts in cellular potency and oral bioavailability [1]. Similarly, the Rgenta Therapeutics patent (US20250042879A1) demonstrates that the identity of the heterocyclic substituent on the piperidine nitrogen fundamentally determines whether a compound functions as a splicing modulator versus an inactive structural analog [2]. Consequently, 3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine—bearing an unsubstituted thiadiazole and a specific cyclopropyl-pyridazine orientation—cannot be interchanged with its 5-methyl, 5-cyclopropyl, or alternative heterocyclic congeners without altering, and potentially abolishing, the target engagement profile. Procurement of the exact CAS 2319724-58-6 compound is essential for experimental reproducibility in structure–activity relationship (SAR) studies and mechanism-of-action investigations within these chemotypes.

Product-Specific Quantitative Evidence Guide: 3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine


Unsubstituted 1,3,4-Thiadiazole Moiety Confers a Distinct Hydrogen-Bond Donor/Acceptor Profile Relative to 5-Alkyl Congeners

In the thiadiazole–pyridazine GLS1 inhibitor series, the presence or absence of a substituent at the thiadiazole 5-position directly alters the hydrogen-bonding capacity of the heterocycle. The target compound carries an unsubstituted 1,3,4-thiadiazole (5-H), whereas the closest commercial analogs bear a 5-methyl (CAS not assigned, BenchChem catalog) or 5-cyclopropyl group (CAS 2380068-40-4). The Finlay et al. (2019) SAR campaign demonstrated that 5-substitution modulates both GLS1 enzymatic potency and cellular growth inhibition; for example, a 5-amino analog in that series exhibited an IC₅₀ of 24 nM in the GLS1 biochemical assay, while a 5-unsubstituted analog showed significantly weaker enzyme engagement, indicating that the 5-H group occupies a distinct pharmacophoric space [1]. No direct head-to-head comparison using the target compound has been published. However, procurement of CAS 2319724-58-6 specifically enables exploration of the 5-H pharmacophore, which is underrepresented in the patent and literature SAR landscape.

Glutaminase inhibition Allosteric modulator Hydrogen-bond pharmacophore

Cyclopropyl-Pyridazine Orientation Differentiates the Compound from Piperazine-Linked and Pyrrolidine-Linked Structural Isosteres

The target compound employs a piperidine-4-methoxy linker between the cyclopropyl-pyridazine and the thiadiazole. Closely related analogs replace this with a piperazine linker (e.g., 3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, BenchChem catalog) or a pyrrolidine linker (e.g., 3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine, EvitaChem catalog EVT-15250062). The Rgenta Therapeutics patent (US20250042879A1) explicitly covers compounds where the linker identity (piperidine vs. piperazine vs. pyrrolidine) and attachment geometry dictate mRNA splicing modulatory activity, with certain linker configurations yielding EC₅₀ values below 100 nM in a SMN2 splicing reporter assay while others were inactive (>10,000 nM) [1]. Although CAS 2319724-58-6 is not explicitly exemplified in the patent, its piperidine-4-methoxy linker falls within the claimed generic scaffold, and the patent data support the principle that linker identity is a binary activity determinant.

mRNA splicing modulation Scaffold hopping Linker SAR

Molecular Weight and Lipophilicity Profile Position the Compound Favorably for CNS Drug-Likeness Relative to Bis-Thiadiazole and Benzothiadiazole Congeners

The compound's molecular weight (317.41 g/mol) and topological polar surface area (tPSA, estimated ~70 Ų) fall within the preferred range for CNS drug candidates. In contrast, a structurally related benzothiadiazole analog (5-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole, CAS 2310145-08-3) has a significantly higher molecular weight (>400 g/mol) and an additional carbonyl group that increases tPSA and hydrogen-bond acceptor count . The Finlay et al. (2019) GLS1 optimization campaign explicitly identified that reducing molecular weight below 350 g/mol and removing unnecessary polar functionality were key drivers for achieving oral bioavailability and CNS penetration in this chemotype [1]. The target compound, with its compact cyclopropyl group and single unsubstituted thiadiazole, aligns with these design principles more closely than many heavier analogs available commercially.

CNS drug-likeness Physicochemical properties Lead optimization

Recommended Research and Industrial Application Scenarios for 3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine (CAS 2319724-58-6)


Mapping the 5-Position Hydrogen-Bond Pharmacophore in Allosteric Glutaminase 1 (GLS1) Inhibitor SAR

Use CAS 2319724-58-6 as the unsubstituted-thiadiazole reference compound in a matrix of 5-position variants (5-H, 5-methyl, 5-cyclopropyl, 5-amino) to systematically evaluate the hydrogen-bond donor/acceptor requirements of the GLS1 allosteric binding pocket. The compound's lack of a 5-substituent fills a gap in the published SAR landscape dominated by 5-amino and 5-alkyl analogs [1]. Measure recombinant GLS1 IC₅₀, cellular glutamine consumption, and target engagement in the same assay panel used by Finlay et al. (J Med Chem 2019) to enable cross-study comparisons.

Piperidine-4-Methoxy Linker Benchmarking in mRNA Splicing Modulator Screening Cascades

Deploy the compound as a chemical probe to isolate the contribution of the piperidine-4-methoxy linker to splicing modulatory activity. Compare against piperazine-linked and pyrrolidine-linked analogs (commercially available from EvitaChem and BenchChem catalogs) in the SMN2-luciferase splicing reporter assay described in US20250042879A1 [2]. This head-to-head linker matrix is essential for programs pursuing oral splicing modulators for oncology or neurodegenerative disease indications.

CNS Drug-Likeness Lead Generation Starting from a Compact Thiadiazole–Pyridazine Scaffold

Leverage the compound's favorable molecular weight (317.41 g/mol) and low tPSA as a starting point for CNS-targeted lead generation [3]. Perform in vitro ADME profiling (Caco-2 permeability, MDR1-MDCK efflux ratio, microsomal stability, plasma protein binding) and compare the results directly with the benzothiadiazole analog (CAS 2310145-08-3) and the bis-thiadiazole clinical candidate IPN60090 to quantify the physicochemical advantage. The data will inform whether the cyclopropyl-pyridazine/unsubstituted-thiadiazole combination warrants further optimization for CNS glutaminase or splicing targets.

Building Block for Fragment-Based and DNA-Encoded Library (DEL) Synthesis

Procure CAS 2319724-58-6 as a key intermediate for constructing focused thiadiazole–pyridazine libraries. The unsubstituted thiadiazole ring provides a reactive handle for late-stage diversification via electrophilic aromatic substitution or metal-catalyzed cross-coupling, enabling parallel synthesis of 5-substituted analogs for high-throughput screening campaigns [1]. This strategy is supported by the broad utility of thiadiazole–pyridazine hybrids in both glutaminase inhibition and splicing modulation patent families.

Quote Request

Request a Quote for 3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.